molecular formula C10H10N2O2S B182993 1-(p-Toluenesulfonyl)imidazole CAS No. 2232-08-8

1-(p-Toluenesulfonyl)imidazole

Cat. No. B182993
CAS RN: 2232-08-8
M. Wt: 222.27 g/mol
InChI Key: YJYMYJRAQYREBT-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)imidazole, also known as 1-Tosylimidazole, is a compound used in the field of chemistry . It is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It can also be used in the chiral separation of amino acids and anionic drugs by capillary electrophoresis .


Synthesis Analysis

1-(p-Toluenesulfonyl)imidazole is used in the synthesis of cationic water-soluble cyclodextrin, BIMCD . It is also used in the synthesis of mono-6 A - (1-butyl-3-imidazolium)-6 A -deoxy-β-cyclodextrin chloride (BIMCD), which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .


Molecular Structure Analysis

The molecular formula of 1-(p-Toluenesulfonyl)imidazole is C10H10N2O2S . It has a molecular weight of 222.26 . The structure includes an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

1-(p-Toluenesulfonyl)imidazole is known to convert alcohols to azides in one step . It is also used in the synthesis of cationic water-soluble cyclodextrin, BIMCD .


Physical And Chemical Properties Analysis

1-(p-Toluenesulfonyl)imidazole is a solid substance . It is soluble in chloroform at a concentration of 25 mg/mL . It has a melting point of 76-78 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 409.1±38.0 °C at 760 mmHg .

Scientific Research Applications

  • Preparation of Amides : Behrouz, Rad, and Forouhari (2016) reported the efficient use of 1-(p-Toluenesulfonyl)imidazole in preparing amides from aminium carboxylates. This method yielded various structurally diverse amides efficiently (Behrouz, Rad, & Forouhari, 2016).

  • Synthesis of N-Alkyl Purine and Pyrimidine Derivatives : Rad et al. (2008) described a one-pot N-alkylation method of nucleobases from alcohols using 1-(p-Toluenesulfonyl)imidazole. This approach is efficient for various primary alcohols and regioselectively produces N-alkyl nucleobases (Rad et al., 2008).

  • Synthesis of [1, 2-a]-fused Benzimidazoles and Imidazoles : Aldabbagh and Bowman (1997) developed a protocol using 1-(p-Toluenesulfonyl)imidazole for synthesizing fused benzimidazoles and imidazoles. This method involved intramolecular homolytic aromatic substitution (Aldabbagh & Bowman, 1997).

  • Conversion of Alcohols to Nitriles and Azides : Rad et al. (2007) described the efficient conversion of alcohols to nitriles and azides using 1-(p-Toluenesulfonyl)imidazole. This process is applicable to a variety of structurally diverse alcohols (Rad et al., 2007) (Rad, Behrouz, & Khalafi‐Nezhad, 2007).

  • Functionalization of Imidazo[1,2-α]pyridines : Lu et al. (2016) used 1-(p-Toluenesulfonyl)imidazole in an iron-involved tosylmethylation of imidazo[1,2-α]pyridines. This method is environmentally friendly and cost-effective (Lu et al., 2016).

  • Synthesis of Disubstituted Imidazoles : Samanta et al. (2005) demonstrated the synthesis of 1,5-disubstituted imidazoles using 1-(p-Toluenesulfonyl)imidazole with a polymeric support. This approach is efficient and provides high purity and yield (Samanta, Kylänlahti, & Yli-Kauhaluoma, 2005).

  • Synthesis of Imidazole-Based Medicinal Compounds : Zhang et al. (2014) highlighted the importance of imidazole derivatives, including those synthesized using 1-(p-Toluenesulfonyl)imidazole, in medicinal chemistry. These compounds show broad bioactivities and are used in various therapeutic applications (Zhang et al., 2014).

  • Esterification of Alcohols : Rad et al. (2008) developed a method for the esterification of alcohols using 1-(p-Toluenesulfonyl)imidazole. This process is efficient and selective for various alcohols (Rad, Behrouz, Faghihi, & Khalafi‐Nezhad, 2008).

  • Synthesis of N-Alkyl Sulfonamides : Rad, Behrouz, and Nekoei (2014) described a method for synthesizing N-alkyl sulfonamides from alcohols using 1-(p-Toluenesulfonyl)imidazole. This method is efficient for various primary and secondary alcohols (Rad, Behrouz, & Nekoei, 2014).

Safety And Hazards

1-(p-Toluenesulfonyl)imidazole is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

1-(p-Toluenesulfonyl)imidazole has been used in the synthesis of cationic water-soluble cyclodextrin, BIMCD, which is useful in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis . This suggests potential future applications in the field of chiral separation.

Relevant Papers The paper titled “1- (P-toluenesulfonyl)imidazole (PTSI) as the novel bifunctional electrolyte for LiCoO2-based cells with improved performance at high voltage” discusses the use of 1-(p-Toluenesulfonyl)imidazole in the context of improving the performance of LiCoO2-based cells .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-2-4-10(5-3-9)15(13,14)12-7-6-11-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMYJRAQYREBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022181
Record name 1-(p-Toluenesulfonyl)imidazole
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Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Toluenesulfonyl)imidazole

CAS RN

2232-08-8
Record name 1-(p-Toluenesulfonyl)imidazole
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Record name 1-(p-Toluenesulphonyl)imidazole
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Record name N-Tosylimidazole
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Record name 1-(p-Toluenesulfonyl)imidazole
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Record name 1-(p-toluenesulphonyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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